![molecular formula C16H23NO3 B2835282 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide CAS No. 449793-87-7](/img/structure/B2835282.png)
2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamides and their derivatives have been studied for their potential therapeutic applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, phenoxy acetamides can generally be synthesized through various chemical techniques . The specific method would depend on the desired substitutions and functional groups.Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of its functional groups. For example, the ether group might undergo reactions such as cleavage under acidic conditions, and the amide group might undergo hydrolysis or reduction .Aplicaciones Científicas De Investigación
Hemoglobin Modulation : Research by Randad et al. (1991) explored the design and synthesis of compounds structurally related to 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide, demonstrating their potential as allosteric modifiers of hemoglobin. These compounds could decrease the oxygen affinity of human hemoglobin A, indicating potential applications in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad, Mahran, Mehanna, & Abraham, 1991).
Environmental Toxicology and Herbicide Metabolism : Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and their metabolites, including compounds similar to 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide, in human and rat liver microsomes. This study provides insights into the metabolism of these herbicides and their potential environmental and health implications (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemical Synthesis and Characterization : The synthesis and characterization of various substituted acetamides related to 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide have been explored in several studies. For instance, research by Pukhalskaya et al. (2010) on substituted N-(silatran-1-ylmethyl)acetamides and by Mindl et al. (1999) on base-catalyzed hydrolysis and cyclization of substituted acetamide oximes provide valuable insights into the chemical properties and potential applications of these compounds (Pukhalskaya et al., 2010); (Mindl, Kaválek, Straková, & Štěrba, 1999).
Pharmacology and Cancer Research : In pharmacological research, compounds structurally related to 2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide have been investigated for their potential in treating diseases such as cancer. Panchal, Rajput, and Patel (2020) synthesized oxadiazole derivatives and evaluated them as inhibitors for small lung cancer, highlighting the potential of these compounds in cancer therapy (Panchal, Rajput, & Patel, 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(2)13-5-7-14(8-6-13)20-11-16(18)17-10-15-4-3-9-19-15/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXZWEGLIOELQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(methylethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

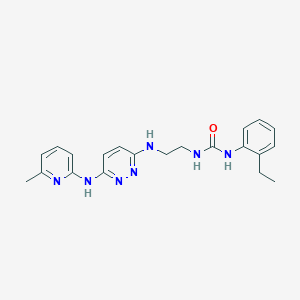
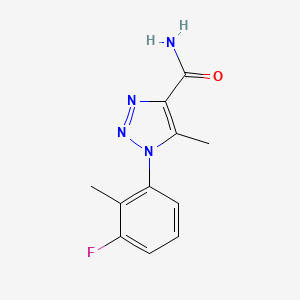

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2835203.png)
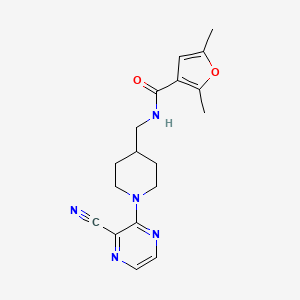
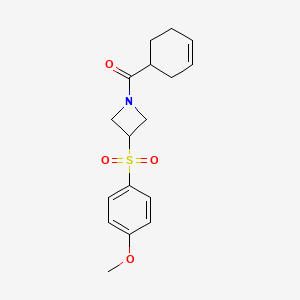
![Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride](/img/structure/B2835210.png)

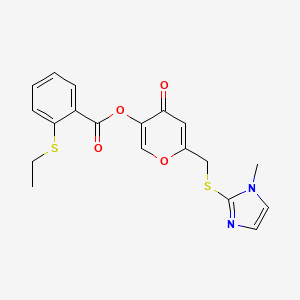
![7-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2835215.png)
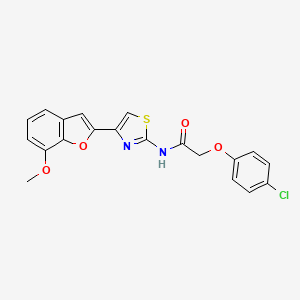
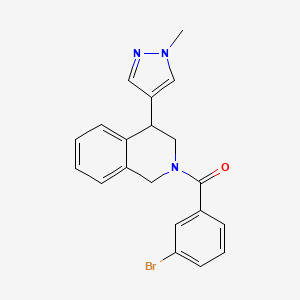
![(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2835221.png)
![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2835222.png)